alpha-D-arabinofuranose
Overview
Description
Alpha-D-arabinofuranose: is a monosaccharide belonging to the class of organic compounds known as pentoses. These are carbohydrates that contain five carbon atoms. This compound is a furanose form, meaning it has a five-membered ring structure. It is an important component in various biological and chemical processes and is found in nature as part of complex polysaccharides.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-arabinofuranose can be synthesized through several methods. One common approach involves the hydrolysis of arabinoxylans, which are hemicellulosic polysaccharides. The hydrolysis process typically uses enzymes such as alpha-L-arabinofuranosidase to break down the arabinoxylans into their monosaccharide components, including this compound .
Industrial Production Methods: In industrial settings, this compound can be produced through the enzymatic hydrolysis of agricultural biomass. This process involves pretreating the biomass with aqueous ammonia and then using a combination of cellulases and alpha-L-arabinofuranosidase to release the monosaccharides .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-arabinofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or bromine water to form arabinonic acid.
Reduction: Reduction of this compound can be achieved using hydrogen in the presence of a catalyst like palladium to produce arabinitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, often using reagents like acetic anhydride to form esters.
Major Products Formed:
Oxidation: Arabinonic acid
Reduction: Arabinitol
Substitution: Various esters depending on the substituent used
Scientific Research Applications
Alpha-D-arabinofuranose has numerous applications in scientific research:
Chemistry:
- Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
- Serves as a model compound for studying the properties and reactions of furanose sugars.
Biology:
- Plays a role in the structure and function of plant cell walls, particularly in hemicelluloses like arabinoxylans.
- Studied for its involvement in the metabolism of certain microorganisms.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
- Explored for its role in the development of prebiotics, which promote the growth of beneficial gut bacteria.
Industry:
- Used in the production of biofuels from lignocellulosic biomass.
- Employed in the food industry as a sweetener and as a component of dietary fibers.
Mechanism of Action
The mechanism of action of alpha-D-arabinofuranose involves its interaction with specific enzymes and receptors in biological systems. For example, alpha-L-arabinofuranosidase catalyzes the hydrolysis of this compound residues from polysaccharides, facilitating the breakdown of complex carbohydrates into simpler sugars . This process is crucial for the efficient conversion of biomass into fermentable sugars, which can then be used in various industrial applications.
Comparison with Similar Compounds
Beta-D-arabinofuranose: Another anomer of D-arabinofuranose with a different configuration at the anomeric carbon.
Alpha-D-xylopyranose: A similar pentose sugar with a six-membered ring structure.
Alpha-D-ribofuranose: Another furanose form of a pentose sugar, differing in the position of the hydroxyl groups.
Uniqueness: Alpha-D-arabinofuranose is unique due to its specific configuration and its role in the structure of hemicelluloses like arabinoxylans. Its ability to undergo various chemical reactions and its involvement in biological processes make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(2S,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-MBMOQRBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433938 | |
Record name | alpha-D-arabinofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37388-49-1 | |
Record name | alpha-D-Arabinofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037388491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-D-arabinofuranose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01936 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | alpha-D-arabinofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-D-ARABINOFURANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8VI99C5I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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